N-ethyl-2-[(2-methylquinazolin-4-yl)oxy]-N-phenylacetamide
Description
N-ethyl-2-[(2-methylquinazolin-4-yl)oxy]-N-phenylacetamide (CAS: 1115933-29-3) is an acetamide derivative featuring a quinazoline core substituted with a methyl group at position 2 and an ethylphenyl group attached via an ether-oxygen linkage. Its molecular formula is C₁₉H₁₉N₃O₂, with a molecular weight of 321.4 g/mol .
Properties
IUPAC Name |
N-ethyl-2-(2-methylquinazolin-4-yl)oxy-N-phenylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-3-22(15-9-5-4-6-10-15)18(23)13-24-19-16-11-7-8-12-17(16)20-14(2)21-19/h4-12H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAYUXSBKXWXAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)COC2=NC(=NC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-[(2-methylquinazolin-4-yl)oxy]-N-phenylacetamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core is synthesized by reacting anthranilic acid derivatives with appropriate reagents to form 2-substituted-4(3H)-quinazolinones.
Etherification: The quinazoline derivative is then subjected to etherification with N-phenylacetamide under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-[(2-methylquinazolin-4-yl)oxy]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions with appropriate nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups .
Scientific Research Applications
N-ethyl-2-[(2-methylquinazolin-4-yl)oxy]-N-phenylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic applications in treating infections and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-ethyl-2-[(2-methylquinazolin-4-yl)oxy]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial quorum sensing systems, thereby reducing biofilm formation and virulence factor production . Molecular docking studies have shown that the compound can bind to bacterial transcriptional regulators, disrupting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Structural Analogues with Quinazoline-Oxyacetamide Core
a) N-(5-chloro-2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide (CAS: 1110979-64-0)
- Molecular Formula : C₁₈H₁₆ClN₃O₂
- Molecular Weight : 341.8 g/mol
- Key Differences : The 5-chloro-2-methylphenyl substituent introduces electronegativity and steric bulk compared to the ethylphenyl group in the parent compound. Chlorine may enhance binding to hydrophobic pockets in biological targets .
b) N-(2-Ethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide (CAS: 1115933-29-3)
- Molecular Formula : C₁₉H₁₉N₃O₂
- Molecular Weight : 321.4 g/mol
- Key Differences: This is the parent compound itself.
Table 1: Physicochemical Properties of Quinazoline-Oxyacetamides
| Compound Name | Molecular Weight | Substituent | Key Features |
|---|---|---|---|
| N-Ethyl-2-[(2-methylquinazolin-4-yl)oxy]-N-phenylacetamide | 321.4 | Ethylphenyl | Moderate lipophilicity |
| N-(5-Chloro-2-methylphenyl)-... | 341.8 | Chloro-methylphenyl | Enhanced electronegativity |
Thioacetamide-Linked Quinazolinone Derivatives
Compounds such as 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (5) () replace the ether-oxygen with a thioether (-S-) linkage.
- Molecular Formula : C₂₂H₁₈N₄O₃S₂
- Melting Point : 269.0°C
- Key Differences: The thioacetamide group increases molecular weight and polarizability.
Triazole-Acetamide Quinazoline Derivatives
2-(4-(((2-(4-methoxyphenyl)quinazolin-4-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (8a) () incorporates a triazole ring.
- Yield : 72%
- Key Differences :
Anti-Inflammatory Quinazolinone-Acetamides
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide () demonstrated anti-inflammatory activity surpassing Diclofenac in preclinical models.
- Key Differences: A phenyl group at position 2 of the quinazoline (vs. methyl in the parent compound) increases aromatic interactions. The ethylamino side chain may enhance solubility compared to the ethylphenyl group .
Thiadiazole-Based Acetamide Analogues
2-(4-Ethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide () replaces the quinazoline with a thiadiazole ring.
- Molecular Formula : C₁₃H₁₅N₃O₂S
- Reduced molecular complexity compared to quinazoline derivatives .
Biological Activity
N-ethyl-2-[(2-methylquinazolin-4-yl)oxy]-N-phenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antiproliferative effects. This article synthesizes available research findings, including data tables and case studies, to present a comprehensive overview of its biological activity.
Chemical Structure and Properties
N-ethyl-2-[(2-methylquinazolin-4-yl)oxy]-N-phenylacetamide has the molecular formula and a molecular weight of approximately 321.37 g/mol. The compound features a quinazoline moiety, which has been associated with various biological activities, particularly in anticancer research .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets involved in cancer progression. Quinazoline derivatives have been shown to act as inhibitors of various receptor tyrosine kinases (RTKs), including the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival. Studies indicate that quinazoline-based compounds can inhibit EGFR with low IC50 values, suggesting strong potency against cancer cell lines .
Anticancer Activity
-
Cytotoxicity Assays :
- In vitro studies have demonstrated that N-ethyl-2-[(2-methylquinazolin-4-yl)oxy]-N-phenylacetamide exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were found to be in the low micromolar range, indicating effective antiproliferative activity.
Cell Line IC50 (µM) MCF-7 2.49 A549 1.28 - Molecular Docking Studies :
- Comparative Studies :
Other Biological Activities
In addition to its anticancer properties, quinazoline derivatives have been explored for their anti-inflammatory and analgesic activities. The presence of the phenylacetamide group may contribute to these effects, although specific studies on N-ethyl-2-[(2-methylquinazolin-4-yl)oxy]-N-phenylacetamide in these contexts remain limited.
Structure-Activity Relationship (SAR)
The structure of N-ethyl-2-[(2-methylquinazolin-4-yl)oxy]-N-phenylacetamide suggests that modifications to the quinazoline core or the acetamide side chain could enhance its biological activity. Research into SAR has indicated that certain substitutions can significantly improve potency against specific targets while minimizing off-target effects .
Q & A
Q. What are the common synthetic routes for N-ethyl-2-[(2-methylquinazolin-4-yl)oxy]-N-phenylacetamide, and what reaction conditions are critical for achieving high yields?
The synthesis typically involves multi-step reactions starting with the preparation of the quinazolinone core. A key step is the nucleophilic substitution of a chloro or hydroxyl group in the quinazolinone scaffold with an ethoxy-phenylacetamide moiety. For example, refluxing in a toluene:water (8:2) solvent system with sodium azide or other nucleophiles can facilitate functionalization (similar to procedures in ). Catalysts like triethylamine and controlled temperatures (e.g., reflux) are critical to avoid side reactions. Purification via column chromatography or crystallization in ethanol ensures high purity .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm the presence of the ethyl, phenyl, and quinazolinyl groups by identifying characteristic peaks (e.g., aromatic protons at δ 7.0–8.5 ppm and methyl groups at δ 1.2–2.5 ppm).
- X-ray Crystallography: Programs like SHELXL ( ) refine crystal structures to validate bond lengths and angles, particularly for the quinazolinone-oxygen-acetamide linkage.
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
Cross-validation using multiple techniques minimizes structural ambiguity .
Advanced Research Questions
Q. How can molecular docking studies predict the biological activity of N-ethyl-2-[(2-methylquinazolin-4-yl)oxy]-N-phenylacetamide, and what software tools are recommended?
Molecular docking evaluates interactions with targets like kinases or tubulin ( ). For example:
- Software: AutoDock Vina or Schrödinger Suite for binding affinity calculations.
- Protocol: Prepare the compound’s 3D structure (optimized via DFT in Gaussian), dock into the target protein’s active site (e.g., PDB ID 1T4B for tubulin), and validate using Molecular Dynamics (MD) simulations (e.g., GROMACS).
- Key Metrics: Binding energy (< −6 kcal/mol), hydrogen bonds, and hydrophobic interactions with residues like Asp26 or Tyr224.
Results should be corroborated with in vitro assays (e.g., enzyme inhibition) .
Q. How can researchers resolve contradictions in reported biological activities of quinazolinone derivatives like this compound?
Discrepancies in antimicrobial or anticancer data may arise from assay conditions (e.g., cell line specificity) or impurities. Strategies include:
- Standardized Assays: Replicate studies under identical conditions (e.g., MIC testing per CLSI guidelines).
- Structure-Activity Relationship (SAR): Compare substituent effects (e.g., methyl vs. ethyl groups) using analogues from .
- Purity Validation: Use HPLC (>95% purity) and elemental analysis to exclude confounding factors .
Q. What methodologies optimize the pharmacokinetic profile of this compound for in vivo studies?
- Lipophilicity Adjustment: Introduce polar groups (e.g., hydroxyl) to balance logP values (target 2–3) while retaining activity ().
- ADMET Prediction: Tools like SwissADME predict bioavailability and toxicity. For instance, reducing CYP450 inhibition by modifying the phenylacetamide moiety.
- Formulation Strategies: Nanoemulsions or PEGylation improve solubility and half-life in rodent models .
Experimental Design & Data Analysis
Q. How should researchers design dose-response experiments to evaluate this compound’s anticancer efficacy?
- Cell Lines: Use panels (e.g., NCI-60) to assess selectivity.
- Dosing Range: Start at 0.1–100 µM, with IC determination via MTT assays.
- Controls: Include positive controls (e.g., doxorubicin) and vehicle-only groups.
- Statistical Analysis: Fit data to a sigmoidal curve (GraphPad Prism) and apply ANOVA for significance (p < 0.05).
Replicate experiments ≥3 times to ensure reproducibility .
Q. What advanced analytical techniques validate synthetic intermediates and detect byproducts?
- LC-MS/MS: Monitors reaction progress in real-time, identifying intermediates like 2-chloro-N-phenylacetamide ().
- TLC with Fluorescent Indicators: Tracks azide substitution steps using hexane:ethyl acetate (9:1) solvent systems.
- Isothermal Titration Calorimetry (ITC): Quantifies binding stoichiometry during intermediate purification .
Conflict Mitigation & Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
